
Pyrazinamide-15N,d3
Übersicht
Beschreibung
Pyrazinamide-15N,d3: is a stable isotope-labeled analog of pyrazinamide, an important first-line antituberculosis drug. This compound incorporates three deuterium atoms (d3) replacing the hydrogens of the amide group and a nitrogen-15 atom (15N) in the pyrazine ring. The molecular formula of this compound is C5H2D3N215NO, and it has a molecular weight of 127.12 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinamide-15N,d3 involves the incorporation of stable isotopes into the pyrazinamide molecule. The process typically starts with the synthesis of pyrazine-2-carboxylic acid, which is then converted to pyrazinamide through amidation. The incorporation of deuterium and nitrogen-15 isotopes is achieved through specific chemical reactions that replace the hydrogen and nitrogen atoms with their isotopic counterparts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the precise incorporation of isotopes. The production is carried out under controlled conditions to maintain the purity and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazinamide-15N,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinoic acid, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Overview
Pharmacokinetic studies involving Pyrazinamide-15N,d3 focus on understanding the absorption, distribution, metabolism, and excretion of pyrazinamide in biological systems. The isotope labeling allows researchers to trace the compound's metabolic pathways and interactions within the body.
Case Study: Dosing Variability
A significant study analyzed pyrazinamide pharmacokinetics in a diverse population, revealing a sevenfold variability in drug exposure (151–1,053 mg·h/L) among 2,255 participants. This study emphasized the importance of optimizing dosing strategies to enhance efficacy while minimizing toxicity during TB treatment .
Table 1: Summary of Pharmacokinetic Parameters
Parameter | Value Range |
---|---|
Exposure Variability | 151–1,053 mg·h/L |
Therapeutic Window | 231–355 mg·h/L |
Optimal Flat Dose | 1,000 mg/d |
Overview
This compound is instrumental in elucidating the mechanisms through which pyrazinamide exerts its antibacterial effects against Mycobacterium tuberculosis. The labeling enables researchers to differentiate between the parent compound and its active metabolite, pyrazinoic acid.
Case Study: Host-Mediated Bioactivation
Research demonstrated that pyrazinamide undergoes significant host-mediated conversion to pyrazinoic acid in TB patients. The study highlighted that this conversion is essential for the drug's efficacy, as pyrazinoic acid exhibits superior potency compared to pyrazinamide itself .
Table 2: Comparison of Pyrazinamide and Pyrazinoic Acid Activity
Compound | In Vitro Potency | Mechanism of Action |
---|---|---|
Pyrazinamide | Moderate | Inhibits fatty acid synthesis |
Pyrazinoic Acid | High | Interferes with bacterial metabolism more effectively |
Overview
In microbiological studies, this compound is used to investigate the dynamics of M. tuberculosis under various conditions. This includes studying how different environments affect drug accumulation and efficacy.
Case Study: Intracellular Localization
A study showed that pyrazinamide accumulates heterogeneously among individual bacteria within host cells. The research utilized labeled pyrazinamide to track its distribution and demonstrated that its efficacy is maximized when it is converted to its active form within the bacteria .
Table 3: Accumulation of this compound in Bacteria
Condition | Accumulation Level |
---|---|
Intracellular Environment | High |
Host Cell Cytosol | Low |
Overview
The use of this compound extends beyond laboratory studies into clinical settings where understanding drug behavior can lead to improved treatment regimens for TB.
Case Study: Treatment Efficacy
A clinical trial assessed the impact of optimized dosing strategies on treatment outcomes for TB patients. Results indicated that a flat dosing regimen could enhance therapeutic outcomes compared to traditional weight-banded dosing .
Table 4: Treatment Outcomes Based on Dosing Strategies
Dosing Strategy | Cure Rate (%) |
---|---|
Weight-Banded | 86 |
Flat Dose (1,000 mg/d) | 95 |
Wirkmechanismus
Pyrazinamide-15N,d3 exerts its effects by diffusing into active Mycobacterium tuberculosis cells that express the enzyme pyrazinamidase. This enzyme converts this compound to its active form, pyrazinoic acid. Pyrazinoic acid interferes with fatty acid synthase I, disrupting the bacterium’s ability to synthesize new fatty acids, which are essential for its growth and replication . The accumulation of pyrazinoic acid within the bacterial cells leads to their death under acidic conditions .
Vergleich Mit ähnlichen Verbindungen
Pyrazinamide: The parent compound, widely used as an antituberculosis drug.
Isoniazid: Another first-line antituberculosis drug with a different mechanism of action.
Rifampin: A key antituberculosis drug that targets bacterial RNA synthesis.
Uniqueness: Pyrazinamide-15N,d3 is unique due to its stable isotopic labeling, which allows for precise analytical measurements and detailed studies of its pharmacokinetics and metabolism. This makes it an invaluable tool in both research and industrial applications .
Biologische Aktivität
Pyrazinamide-15N,d3 is a stable isotope-labeled analog of pyrazinamide, a critical first-line antituberculosis drug. This compound incorporates three deuterium atoms and one nitrogen-15 atom, which enhances its utility in biological research, particularly in the study of tuberculosis (TB) treatment dynamics. The unique isotopic labeling allows for precise tracking of the compound's metabolic pathways and pharmacokinetics in biological systems.
This compound is converted into its active form, pyrazinoic acid (POA) , by the enzyme pyrazinamidase present in Mycobacterium tuberculosis. This conversion is crucial as POA disrupts fatty acid synthesis by inhibiting fatty acid synthase I, which is essential for the bacterium's growth and replication . The following table summarizes the mechanisms involved:
Compound | Active Form | Mechanism |
---|---|---|
This compound | Pyrazinoic Acid | Inhibits fatty acid synthase I in M. tuberculosis |
Pyrazinamide | Pyrazinoic Acid | Same as above, but requires conversion by bacterial enzyme |
Isoniazid | Active Metabolite | Inhibits mycolic acid synthesis |
Rifampin | Active Metabolite | Inhibits bacterial RNA synthesis |
Pharmacokinetics
Research indicates that pyrazinamide exhibits good oral bioavailability, with significant absorption and distribution characteristics. The pharmacokinetics of this compound have been studied to understand its behavior in various biological contexts:
- Absorption : Rapid absorption post-administration.
- Distribution : Effective penetration into lung tissues and granulomas where TB bacteria reside.
- Metabolism : Primarily occurs via host-mediated conversion to POA, which then exerts antimicrobial effects against dormant bacterial populations .
Case Studies
-
Host-Mediated Bioactivation :
A study demonstrated that pyrazinamide is converted to POA in TB patients, highlighting the role of host metabolism in enhancing drug efficacy. This conversion was shown to significantly improve the drug's activity against M. tuberculosis in acidic environments typical of infected tissues . -
Comparative Efficacy Studies :
In vitro studies revealed that POA is often more potent than pyrazinamide, with minimum inhibitory concentrations (MICs) varying widely depending on environmental conditions such as pH. For instance, at acidic pH levels (5.5 to 6.0), POA demonstrated superior potency compared to pyrazinamide .
Research Findings
Recent findings emphasize the importance of understanding the biological activity of this compound and its metabolites:
- In Vitro Potency : Studies show that POA can be up to 8-fold more potent than pyrazinamide under certain conditions, indicating the necessity for further research into its therapeutic implications .
- Resistance Patterns : The emergence of resistance in M. tuberculosis has been linked to mutations in the pncA gene, which encodes the enzyme responsible for converting pyrazinamide to POA. Understanding these patterns is crucial for developing effective treatment regimens .
Summary of Biological Activity
The biological activity of this compound underscores its significance as both a therapeutic agent and a research tool:
- Role in TB Treatment : It shortens treatment duration from 9–12 months to approximately 6 months, particularly effective against dormant bacteria.
- Research Applications : Its isotopic labeling facilitates detailed studies on drug metabolism and pharmacokinetics, providing insights into improving TB therapies.
Eigenschaften
IUPAC Name |
3,5,6-trideuteriopyrazine-2-(15N)carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEHBUMCGVEMRF-GTNCALAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=N1)[2H])C(=O)[15NH2])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676121 | |
Record name | (~2~H_3_)Pyrazine-2-(~15~N)carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-81-1 | |
Record name | (~2~H_3_)Pyrazine-2-(~15~N)carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.